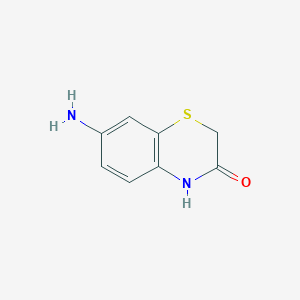

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

7-amino-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVCFRAIWIZNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285681 | |

| Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21762-79-8 | |

| Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21762-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-2H-benzo[b][1,4]thiazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields 3,4-dihydro-2H-1,4-benzothiazin-3-one, which can then be further modified to introduce the amino group at the 7-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

N-alkylation: Introduction of alkyl groups at the nitrogen atom.

Electrophilic substitution: Replacement of hydrogen atoms with electrophiles.

Nitration: Introduction of nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for N-alkylation, electrophiles such as halogens for substitution reactions, and nitric acid for nitration. Reaction conditions typically involve the use of solvents like DMF, chloroform, and acetonitrile, along with catalysts such as sodium methylate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation yields N-alkyl derivatives, while nitration produces nitro-substituted benzothiazines .

Wissenschaftliche Forschungsanwendungen

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of herbicides and fungicides.

Wirkmechanismus

The mechanism of action of 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of fused benzene-heterocyclic systems, including 3,4-dihydro-2H-1,4-benzoxazines (oxygen analog) and 2,3-dihydro-1,4-benzodioxines . Key structural differences lie in the heteroatom (S vs. O) and substituent positioning, which influence electronic properties, solubility, and target binding.

Table 1: Structural and Functional Comparison

Impact of Substituents and Heteroatoms

- Amino Groups: The 7-amino group in benzothiazinones is critical for antibacterial activity, while its absence (e.g., in benzodioxines 24–25) results in inactivity .

- Heteroatom Effects: Sulfur in benzothiazinones increases electron density at the ketone, enhancing reactivity compared to benzoxazines. Oxygen analogs exhibit stronger hydrogen-bond acceptor capacity, influencing target selectivity .

- Triazole Additions: Click chemistry-derived triazole-benzothiazinone hybrids (e.g., compound 8a) show improved bioavailability and target affinity .

Biologische Aktivität

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one is a heterocyclic compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol. This compound has garnered attention for its diverse biological activities, including potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The following sections delve into the compound's biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact effectively with bacterial efflux pumps, enhancing its efficacy against resistant strains of bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 μg/mL |

| Escherichia coli | ≤ 0.5 μg/mL |

| Candida albicans | ≤ 0.25 μg/mL |

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity positions it as a potential candidate for treating various inflammatory disorders .

Anticancer Activity

In cancer research, derivatives of this compound have demonstrated promising results against different cancer cell lines. For instance, studies have reported that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of a derivative of this compound on breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 μM after 48 hours of treatment. This effect was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Calcium Channels : Similar compounds have been reported to exhibit calcium antagonistic properties, which may contribute to their antiarrhythmic effects.

- Benzodiazepine Receptors : There is evidence suggesting that this compound may interact with benzodiazepine receptors, leading to potential anxiolytic effects .

- Efflux Pumps : The ability to bind to bacterial efflux pumps enhances its antimicrobial efficacy by preventing drug expulsion from bacterial cells.

Q & A

Basic: What are the standard synthetic routes for 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one?

Methodological Answer:

The compound is typically synthesized via cyclization reactions of precursor thioamide or thiourea derivatives. A common approach involves:

Condensation of 2-aminothiophenol derivatives with α-keto esters or α-haloketones under reflux in polar aprotic solvents (e.g., DMF or DMSO).

Intramolecular cyclization catalyzed by bases like triethylamine or DBU, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Crystallization from ethanol or methanol to obtain high-purity crystals for structural validation.

Basic: How can researchers confirm compound purity when commercial sources lack analytical data?

Methodological Answer:

When analytical data are unavailable (e.g., Sigma-Aldrich’s disclaimer for early-discovery compounds ), employ:

HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% by UV absorption at 254 nm).

Multinuclear NMR : Compare H and C NMR spectra with literature data (e.g., aromatic protons at δ 6.8–7.2 ppm; carbonyl resonance at δ 170–175 ppm).

Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

Advanced: What crystallographic techniques resolve molecular conformation and hydrogen-bonding patterns?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical:

Crystal Growth : Use slow evaporation of saturated DCM/hexane solutions to obtain diffraction-quality crystals.

Data Collection : Employ a Mo-Kα radiation source (λ = 0.71073 Å) at 100–293 K.

Structure Refinement : Software like SHELXL or OLEX2 refines torsion angles (e.g., dihydrothiazine ring puckering) and hydrogen bonds (N–H···O interactions) .

Advanced: How to address discrepancies in reported biological activities (e.g., stimulant vs. antidepressant effects)?

Methodological Answer:

Contradictory data may arise from:

Assay Variability : Validate activity across multiple models (e.g., forced swim test for antidepressants vs. locomotor assays for stimulants).

Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers, as stereochemistry impacts receptor binding .

Metabolite Interference : Perform LC-MS/MS to rule out metabolic activation/deactivation in vitro.

Basic: What safety protocols apply for handling this compound and its analogs?

Methodological Answer:

Based on structural analogs (e.g., nitro-substituted benzoxazines ):

PPE : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile byproducts.

Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How to optimize regioselectivity in functionalizing the benzothiazinone core?

Methodological Answer:

Control substitution patterns via:

Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions (e.g., C7-amino group directs electrophiles to C5/C8).

Protecting Groups : Boc-protect the amine to enable halogenation (NBS or NCS) at desired sites .

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites based on electron density maps.

Basic: What spectroscopic techniques characterize the compound’s stability under varying pH?

Methodological Answer:

UV-Vis Spectroscopy : Monitor λmax shifts in buffers (pH 1–13) to detect keto-enol tautomerism.

Stability Studies : Incubate at 37°C for 24 hours, then analyze degradation via HPLC.

Mass Spectrometry : Identify hydrolytic products (e.g., ring-opened thiols) using ESI-MS in positive ion mode .

Advanced: How to correlate computational models with experimental pharmacokinetic data?

Methodological Answer:

ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions.

In Vitro Validation : Microsomal assays (human liver microsomes) quantify metabolic stability (t1/2).

Molecular Docking : AutoDock Vina simulates binding to target receptors (e.g., serotonin transporters for antidepressant activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.